molecular formula C7H5N3O2 B077954 3-Amino-5-nitrobenzonitrile CAS No. 10406-92-5

3-Amino-5-nitrobenzonitrile

Cat. No. B077954
CAS RN: 10406-92-5
M. Wt: 163.13 g/mol
InChI Key: OGCQBJWMDPBFTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5-nitrobenzonitrile and related compounds can involve several methods, including nitrosation reactions and subsequent reactions involving iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods highlight the versatility of synthesizing aminobenzonitriles, offering pathways to other related compounds through efficient and scalable procedures (Chen et al., 2018).

Molecular Structure Analysis

Molecular structure analyses often involve crystallography and spectroscopy. For compounds similar to 3-Amino-5-nitrobenzonitrile, studies have detailed their crystal structures, showcasing the orientation and spatial arrangement of functional groups, which significantly influence their chemical reactivity and interactions (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-5-nitrobenzonitrile often explore its reactivity towards various nucleophiles and electrophiles. Studies have investigated its participation in substitution reactions, highlighting the regioselectivity and conditions favorable for substituting functional groups to yield desired products (Dalinger et al., 2000).

Physical Properties Analysis

The physical properties of 3-Amino-5-nitrobenzonitrile, such as melting points, boiling points, and solubility, are crucial for its application in various domains. The compound's solid-state structure, determined through X-ray diffraction, provides insights into its stability, packing, and potential for forming supramolecular assemblies (Maciejewska et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-Amino-5-nitrobenzonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are defined by its functional groups. Studies on similar compounds have revealed intricate details about their reactivity patterns, offering pathways for designing novel reactions and synthesizing new materials (Shevelev et al., 2001).

Scientific Research Applications

Catalytic Hydrogenation

3-Amino-5-nitrobenzonitrile plays a role in catalytic hydrogenation processes. A study demonstrated its hydrogenation using Raney nickel catalyst in different solvents, methanol and dioxane, highlighting the significance of the nitro group position relative to the nitrile group in hydrogenation. The study found that 3- and 4-nitrobenzonitriles are hydrogenated to primary amines, offering insights into the catalytic hydrogenation mechanisms of such compounds (Koprivova & Červený, 2008).

Synthesis of Novel Compounds

This compound is crucial in synthesizing novel chemical structures. One study reported the synthesis of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine from 2-amino-5-nitrobenzonitrile, expanding the possibilities for creating new compounds with unique properties (Li et al., 2006).

DNA/RNA Helix Disruption

In biochemistry, 3-Amino-5-nitrobenzonitrile derivatives have been studied for their potential to disrupt DNA/RNA helix formation. This disruption is attributed to the flexibility of the -NO2 group, making it a subject of interest in the development of antiviral prodrugs (Palafox et al., 2022).

Corrosion Inhibition Studies

A practical application in materials science involves using 3-Amino-5-nitrobenzonitrile derivatives as corrosion inhibitors for mild steel. Research combining experimental methods and computational studies indicates its efficacy in protecting steel surfaces in acidic environments (Chaouiki et al., 2018).

Safety And Hazards

3-Amino-5-nitrobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-amino-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQBJWMDPBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459367
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitrobenzonitrile

CAS RN

10406-92-5
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3,5-dinitrobenzonitrile (4.5 g, 23.30 mmol) in MeOH (100 mL) was added concentrated HCl (15 mL), followed by iron powder (3.90 g, 69.9 mmol). The mixture was stirred at room temperature for 30 min. and then concentrated. The residue was treated with water and the resulting solid product was collected by filtration to give Intermediate 71A (2.3 g, 61%). HPLC: Rt=1.245 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.68 (1H, s), 7.64 (1H, s), 7.24 (1H, s), 6.33 (2H, s).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
catalyst
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

3-amino-5-nitrobenzonitrile is prepared by iron reduction of 3,5-dinitrobenzonitrile as in example 1, m.p. 168°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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